(S,S,S)-AHPC-Boc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

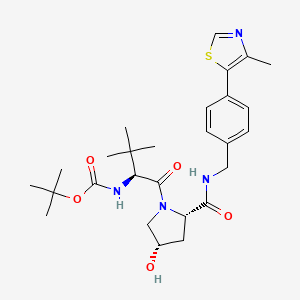

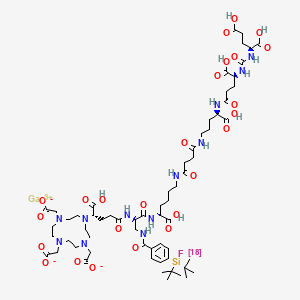

(S,S,S)-AHPC-Boc, auch bekannt als (S,S,S)-VH032-Boc, ist eine chemische Verbindung, die als inaktives Isomer von (S,R,S)-AHPC-Boc dient. Sie wird hauptsächlich als experimentelle Kontrolle in der wissenschaftlichen Forschung verwendet. Die Verbindung ist bemerkenswert für ihre Rolle bei der Rekrutierung des von-Hippel-Lindau-Proteins, das im Kontext der PROTAC-Technologie (Proteolysis Targeting Chimeras) von Bedeutung ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S,S,S)-AHPC-Boc umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies umfasst oft die Verwendung automatisierter Reaktoren und Durchflussanlagen, um eine gleichbleibende Produktionsqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

(S,S,S)-AHPC-Boc unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die gewünschten Umwandlungen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

(S,S,S)-AHPC-Boc wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, häufig verwendet. Seine Hauptanwendung ist als Kontrollverbindung in Studien mit der PROTAC-Technologie. Diese Technologie wird verwendet, um spezifische Proteine innerhalb von Zellen anzuvisieren und abzubauen, wodurch sie zu einem wertvollen Werkzeug für die Arzneimittelforschung und -entwicklung wird .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als inaktives Isomer von (S,R,S)-AHPC-Boc. Während (S,R,S)-AHPC-Boc das von-Hippel-Lindau-Protein aktiv rekrutiert, um spezifische Proteine zum Abbau zu zielen, zeigt this compound diese Aktivität nicht. Stattdessen dient es als Kontrolle, um die Spezifität und Wirksamkeit von (S,R,S)-AHPC-Boc in experimentellen Umgebungen zu validieren .

Wirkmechanismus

The mechanism of action of (S,S,S)-AHPC-Boc involves its role as an inactive isomer of (S,R,S)-AHPC-Boc. While (S,R,S)-AHPC-Boc actively recruits the von Hippel-Lindau protein to target specific proteins for degradation, this compound does not exhibit this activity. Instead, it serves as a control to validate the specificity and efficacy of (S,R,S)-AHPC-Boc in experimental settings .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S,R,S)-AHPC-Boc: Ein aktives Isomer, das in der PROTAC-Technologie zum Proteinabbau verwendet wird.

(R,R,R)-AHPC-Boc:

Einzigartigkeit

(S,S,S)-AHPC-Boc ist einzigartig in seiner Rolle als inaktive Kontrollverbindung. Dies macht es unschätzbar wertvoll für die Validierung experimenteller Ergebnisse und die Sicherstellung der Spezifität aktiver Verbindungen wie (S,R,S)-AHPC-Boc. Seine strukturelle Ähnlichkeit mit aktiven Isomeren ermöglicht präzise Vergleiche und genaue Beurteilungen experimenteller Ergebnisse .

Eigenschaften

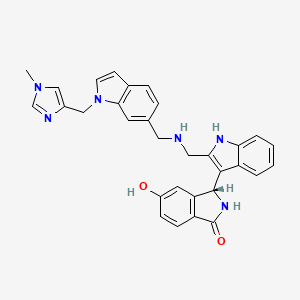

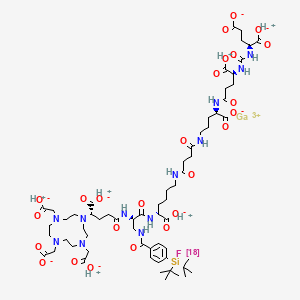

Molekularformel |

C27H38N4O5S |

|---|---|

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

tert-butyl N-[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20-,22+/m0/s1 |

InChI-Schlüssel |

PKNFPFFOAWITLF-JAXLGGSGSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![(Z)-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10861046.png)

![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10861081.png)